2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-11-5-4-6-14(7-11)20-18(23)10-17-19(24)22-16-9-13(3)12(2)8-15(16)21-17/h4-9,17,21H,10H2,1-3H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIENRSPCHXKYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide, identified by its CAS number 1009759-08-3, is a compound belonging to the quinoxaline family. Quinoxaline derivatives are noted for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
The molecular formula of the compound is C12H15N3O2, with a molar mass of 233.27 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various quinoxaline compounds and found that they could inhibit the growth of multiple bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Quinoxaline derivatives have also been investigated for their antiviral potential. In particular, compounds similar to 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide have shown promising results against viruses like HIV and Herpes Simplex Virus (HSV). One study reported an EC50 value of 0.15 µg/mL for a related compound against HIV-1 .
Anticancer Properties
The anticancer potential of quinoxaline derivatives is notable. Some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values reported as low as 1.9 µg/mL . This suggests a strong potential for further development as anticancer agents.
Study on Antimicrobial Efficacy
A recent study published in ACS Omega focused on the synthesis and biological evaluation of quinoxaline derivatives. The findings indicated that one derivative exhibited an MIC of 0.25 µg/mL against Staphylococcus epidermidis, showcasing its potential as an antimicrobial agent .
Study on Antiviral Activity
Another study highlighted the antiviral efficacy of quinoxaline derivatives against various viruses. The compound's ability to inhibit viral replication was compared to standard antiviral drugs, demonstrating comparable or superior activity in some cases .
Data Table: Biological Activities of Quinoxaline Derivatives
| Activity Type | Compound | Target Pathogen/Cell Line | IC50/EC50 Value |
|---|---|---|---|
| Antibacterial | Quinoxaline Derivative | Staphylococcus aureus | 0.22 - 0.25 µg/mL |
| Antiviral | Related Quinoxaline Compound | HIV-1 | 0.15 µg/mL |
| Anticancer | Quinoxaline Derivative | HCT-116 | 1.9 µg/mL |
| Anticancer | Quinoxaline Derivative | MCF-7 | 2.3 µg/mL |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives possess significant anticancer properties. For example, a series of compounds related to quinoxaline were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
| Compound C | HCT-116 | 5.0 |
| Compound D | MCF-7 | 6.5 |
Development of Peptidomimetics
Research has also focused on designing peptidomimetics based on quinoxaline structures to enhance biological activity and specificity towards cancer targets. These modifications aim to improve binding affinity and selectivity for tumor cells while minimizing effects on healthy tissues .
Case Study 1: Synthesis and Testing of Quinoxaline Derivatives
A study conducted by researchers synthesized a series of N-alkylated quinoxaline derivatives and evaluated their anticancer properties using the MTT assay. Out of the tested compounds, several demonstrated significant inhibition of cell viability in HCT-116 cells, indicating their potential as therapeutic agents against colon cancer .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the structure-activity relationship of various quinoxaline derivatives by modifying side chains and functional groups. The findings revealed that specific substitutions could enhance anticancer activity while reducing cytotoxicity towards normal cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 3-methylphenyl group contrasts with para-substituted analogs (e.g., 4-methylphenyl ), which may alter steric and electronic interactions.
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Properties
Crystallographic Considerations :
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-methylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of this compound involves multi-step reactions, including cyclization and functional group coupling. A common approach is to start with substituted quinoxalinone precursors, followed by coupling with 3-methylphenylacetamide derivatives. Challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., over-acylation). Optimization strategies:
- Use Na₂CO₃ as a base in dichloromethane (CH₂Cl₂) to improve acylation efficiency .
- Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) for purification, yielding ~58% after recrystallization in ethyl acetate .
- Monitor reaction progress via ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) and confirm purity via ¹H/¹³C NMR .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze δ 7.69 ppm (broad singlet, NH), δ 2.14 ppm (s, CH₃), and aromatic proton signals (e.g., δ 7.39 ppm, J = 8.4 Hz) to confirm substituent positions .
- Mass Spectrometry : Use ESI/APCI(+) to detect molecular ion peaks (e.g., m/z 347 [M+H]⁺) and dimeric adducts (e.g., m/z 715 [2M+Na]⁺) .
- Chromatography : Validate purity via thin-layer chromatography (TLC) with MeOH/CH₂Cl₂ gradients and HPLC with UV detection .
Q. What are the critical parameters for designing a scalable synthetic route for this compound in academic labs?
- Methodological Answer :
- Solvent Selection : Use CH₂Cl₂ for acylation due to its low nucleophilicity and compatibility with acid chlorides .
- Temperature Control : Stir reactions at room temperature to avoid thermal decomposition of intermediates .
- Workup : Acidic washes (e.g., HCl) remove unreacted reagents, while Na₂SO₄ drying ensures anhydrous conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path search algorithms) aid in predicting reaction pathways or optimizing synthesis?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify low-energy pathways for cyclization steps .
- Machine Learning : Train models on existing reaction data (e.g., substituent effects on quinoxalinone reactivity) to predict optimal conditions for novel derivatives .
- Example : ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error iterations .
Q. What strategies can resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) for this compound across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed cell lines, incubation times) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes or cytochrome P450 assays to assess if metabolite interference alters observed activity .
- Structural Analog Comparison : Compare with derivatives (e.g., pyridopyrimidinone or thieno[3,2-d]pyrimidine analogs) to identify substituents critical for target binding .
Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography, 2D NMR) elucidate conformational dynamics or binding modes?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding interactions at atomic resolution .
- NOESY/ROESY NMR : Detect through-space correlations (e.g., between the quinoxalinone core and 3-methylphenyl group) to study solution-state conformations .
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions and validate with mutagenesis studies .
Q. What experimental design principles (e.g., factorial design, DoE) are applicable to optimize reaction parameters for novel derivatives?
- Methodological Answer :
- Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between reaction time and byproduct formation) to pinpoint optimal conditions .
- Case Study : A study on TiO₂ photocatalysis used DoE to reduce experiments by 70% while maximizing photoactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
